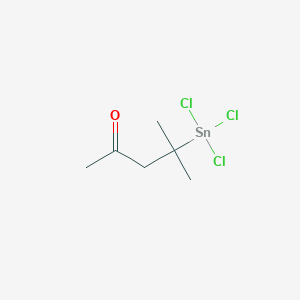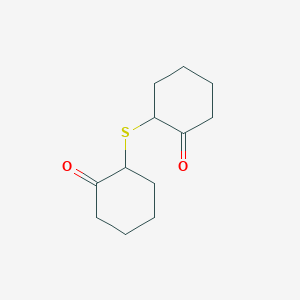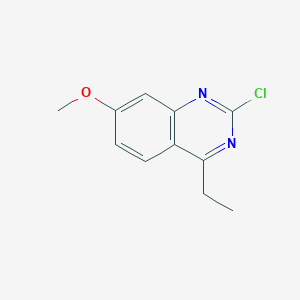
2-(Cyclohepta-1,3,6-trien-1-yl)-1,3-dithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohepta-1,3,6-trien-1-yl)-1,3-dithiane is an organic compound characterized by a seven-membered ring fused with a dithiane moiety
Vorbereitungsmethoden
The synthesis of 2-(Cyclohepta-1,3,6-trien-1-yl)-1,3-dithiane typically involves the reaction of cyclohepta-1,3,6-triene with 1,3-dithiane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to deprotonate the dithiane and facilitate the nucleophilic attack on the cyclohepta-1,3,6-triene. The reaction is conducted in an inert atmosphere to prevent oxidation and other side reactions.
Analyse Chemischer Reaktionen
2-(Cyclohepta-1,3,6-trien-1-yl)-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol.
Wissenschaftliche Forschungsanwendungen
2-(Cyclohepta-1,3,6-trien-1-yl)-1,3-dithiane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for drug development.
Industry: The compound is investigated for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Cyclohepta-1,3,6-trien-1-yl)-1,3-dithiane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
2-(Cyclohepta-1,3,6-trien-1-yl)-1,3-dithiane can be compared with other similar compounds, such as:
Cyclohepta-1,3,6-triene: This compound shares the cycloheptatriene ring but lacks the dithiane moiety, resulting in different chemical properties and reactivity.
1,3-Dithiane: This compound contains the dithiane moiety but lacks the cycloheptatriene ring, leading to different applications and reactivity.
Cyclohepta-1,3,6-trien-1-yl derivatives: These compounds have various substituents on the cycloheptatriene ring, which can significantly alter their chemical and biological properties.
Eigenschaften
CAS-Nummer |
60380-39-4 |
|---|---|
Molekularformel |
C11H14S2 |
Molekulargewicht |
210.4 g/mol |
IUPAC-Name |
2-cyclohepta-1,3,6-trien-1-yl-1,3-dithiane |
InChI |
InChI=1S/C11H14S2/c1-2-4-7-10(6-3-1)11-12-8-5-9-13-11/h1,3-4,6-7,11H,2,5,8-9H2 |
InChI-Schlüssel |
PISNRGBTUYISAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(SC1)C2=CC=CCC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetrazolo[1,5-a]quinazoline, 5-chloro-](/img/structure/B14612518.png)
![2-ethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14612522.png)




![2,2'-{(1E)-1-[4-(Dipropylamino)phenyl]triaz-1-ene-3,3-diyl}di(ethan-1-ol)](/img/structure/B14612556.png)


![Butyl {[(diethoxyphosphoryl)methyl]imino}acetate](/img/structure/B14612575.png)

![(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol](/img/structure/B14612601.png)
![Ethyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14612609.png)

